{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide
Overview
Description
{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide, also known as 2-DTEADB, is a chemical compound composed of two nitrogen atoms, three carbon atoms, four hydrogen atoms, and two bromine atoms. It is a colorless solid that is soluble in water and is often used as a reagent in organic synthesis. The compound has a wide range of applications in scientific research and laboratory experiments.
Scientific Research Applications
Structural Studies and Supramolecular Assembly : Research by Artime et al. (2018) on triazole derivatives, closely related to the compound , focused on understanding their molecular structures through X-ray diffraction. This study contributes to the structural understanding of triazole compounds, which is crucial for their application in various scientific fields (Artime et al., 2018).
Cytotoxicity and Immunocompetent Cell Effects : A study by Mavrova et al. (2009) synthesized novel derivatives of 1,2,4-triazole-thiones and evaluated their cytotoxicity, particularly noting the toxic effects on thymocytes and lymphocytes, as well as a general stimulation effect on B-cells' response. This research is significant for understanding the biological interactions of triazole derivatives (Mavrova et al., 2009).
Anticancer Applications : Šermukšnytė et al. (2022) conducted a study on the cytotoxicity of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines. They found that certain compounds were more cytotoxic against melanoma cell lines and could potentially be tested as antimetastatic candidates (Šermukšnytė et al., 2022).
Antimicrobial Activities : Bayrak et al. (2009) explored the antimicrobial activity of new 1,2,4-triazoles synthesized from isonicotinic acid hydrazide. They found that these compounds exhibited good or moderate antimicrobial activity against various microorganisms, highlighting their potential use in antimicrobial applications (Bayrak et al., 2009).
properties
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.2BrH/c1-5-8-9-6(10(5)2)11-4-3-7;;/h3-4,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHYGFATKDCOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCCN.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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